molecular formula C18H36B2O6 B085486 Tri(2-methyl-2,4-pentanediol)biborate CAS No. 100-89-0

Tri(2-methyl-2,4-pentanediol)biborate

Cat. No. B085486
CAS RN: 100-89-0
M. Wt: 370.1 g/mol
InChI Key: QXMQBCRKITYLGR-UHFFFAOYSA-N
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Description

Tri(2-methyl-2,4-pentanediol)biborate is a chemical compound with the molecular formula C18H36B2O6 and a molecular weight of 370.1 g/mol. It is derived from 2-methyl-2,4-pentanediol (MPD), also known as hexylene glycol .

Scientific Research Applications

  • Use as an Extractive Distillation Agent : An extractive distillation agent consisting essentially of 2-methyl-2,4-pentanediol is used for the distillation of propylene oxide, reducing quantities of acetone and methanol contaminants (Claessens & Fan, 2002).

  • Crystallization of Biological Macromolecules : 2-Methyl-2,4-pentanediol (MPD) is a popular chemical additive for crystallizing biological macromolecules. It binds to hydrophobic sites on proteins, displacing water molecules and reducing solvent-accessible areas, which can impact protein stability (Anand, Pal, & Hilgenfeld, 2002).

  • Transition Metal Catalyzed Reactions : Used in the synthesis of reagents for transition metal-catalyzed hydroboration and borylation reactions (Chavant & PraveenGanesh, 2008).

  • Hydrogen Bonding Studies : Investigated in intermolecular self-associations through hydrogen bonding in solutions (Nakao, Sugeta, & Kyōgoku, 1986).

  • Skin Penetration Enhancement : Alkanediols, including 2-methyl-2,4-pentanediol, have been studied for their influence on skin penetration of drugs in dermal formulations (Sigg & Daniels, 2021).

  • Synthesis of Polymers : Used in the synthesis and characterization of star polymers and cross-linked star polymer model networks with cores based on asymmetric, hydrolyzable dimethacrylate cross-linkers (Kafouris, Themistou, & Patrickios, 2006).

  • Chemistry of 1,3-Glycol Derivatives : Investigated in the reactions of 2,4-pentanediol derivatives, providing insights into the stereochemical courses of these reactions (Itoh et al., 1976).

  • Study of Structural Relaxation : Explored in studies of dielectric and Kerr-effect techniques to understand the structural relaxation in 2-methyl-2,4-pentanediol (Crossley & Williams, 1977).

properties

IUPAC Name

4,4,6-trimethyl-2-[2-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxy-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36B2O6/c1-13-10-16(4,5)24-19(21-13)22-14(2)11-17(6,7)25-20-23-15(3)12-18(8,9)26-20/h13-15H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMQBCRKITYLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)OC(C)CC(C)(C)OB2OC(CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861707
Record name Tri(2-methyl-2,4-pentanediol)biborate
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Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(2-methyl-2,4-pentanediol)biborate

CAS RN

100-89-0, 26545-48-2
Record name Trihexylene glycol biborate
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Record name Trihexylene glycol diborate
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Record name 2-Methylpentane-2,4-diol, ester with orthoboric acid (3:2)
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Record name 1,3,2-Dioxaborinane, 2,2'-[(1,1,3-trimethyl-1,3-propanediyl)bis(oxy)]bis[4,4,6-trimethyl-
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Record name Tri(2-methyl-2,4-pentanediol)biborate
Source EPA DSSTox
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Record name 2,2'-[(1,1,3-trimethylpropane-1,3-diyl)bis(oxy)]bis[4,4,6-trimethyl-1,3,2-dioxaborinane]
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Record name 2-methylpentane-2,4-diol, ester with orthoboric acid (3:2)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Sefidvash - Analytical Chemistry, 1968 - ACS Publications
SIR: The most suitable known organic compounds used in the organic cooled heavy water moderated nuclear reactors are polyphenyls. Therefore, many attempts have been and will …
Number of citations: 1 pubs.acs.org
J Slobodnik, N Alygizakis, MC Nika, P Oswald… - A SHARED ANALYSIS … - researchgate.net
The samples of Danube River water, wastewater, groundwater, sediments and biota obtained during JDS4 were screened for several thousands of organic pollutants and their …
Number of citations: 2 www.researchgate.net

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